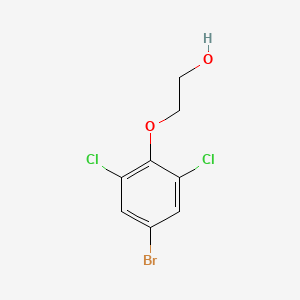

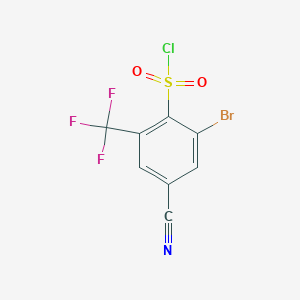

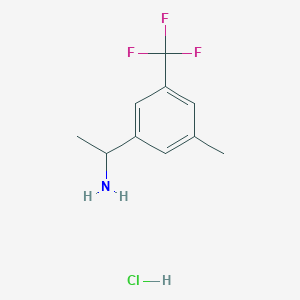

![molecular formula C19H22BFO3 B1460618 2-(4-[(2-フルオロフェニル)メトキシ]フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン CAS No. 2246642-41-9](/img/structure/B1460618.png)

2-(4-[(2-フルオロフェニル)メトキシ]フェニル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン

概要

説明

“1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound with the molecular formula C19H22BFO3 . It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be synthesized from 1,3,2-Dioxaborolane-4,5-dicarboxylic acid, 2-phenyl-, 4,5-bis (1-methylethyl) ester, (4R,5R)- and Ethylene glycol .Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at the center, surrounded by carbon, hydrogen, fluorine, and oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

This compound can undergo various chemical reactions, including hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also react with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 328.19 . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .科学的研究の応用

自己修復ポリマー

この化合物は、自己修復ポリマーの生成に使用されます。 ボロン酸とジオールの間で形成されるボロン酸エステルベースの動的共有結合は、対応するポリマーの特性に応じて、ハイドロゲル、有機ゲル、エラストマー、およびプラスチックに優れた自己修復特性を付与します .

生体医用アプリケーション

刺激に対する多重応答性に加えて、ボロン酸エステルベースのポリマーの自己修復性、注射可能性、および生体適合性は、薬物送達、医療接着、生体インプラント、およびヘルスケアモニタリングを含む生体医用分野での適用可能性を備えたいくつかの技術的成果につながっています .

ヒドロキシル末端ポリブタジエン系ポリウレタン

この化合物は、ヒドロキシル末端ポリブタジエン系ポリウレタン(HTPB-PUV)ネットワークの製造に使用されます。 これらのネットワークは、さまざまな用途で不可欠な役割を果たしますが、再処理することができないため、環境問題と持続不可能な産業開発につながります .

リサイクル可能なHTPB系PUビトリマーネットワーク

この化合物は、リサイクル可能なHTPB系PUビトリマー(HTPB-PUV)ネットワークの生成に使用されます。 これらのネットワークは、ネットワークに動的なボロン酸エステル結合を有する架橋剤を導入することにより製造されます .

再処理、自己修復、および溶接能力

動的なボロン酸エステル結合の存在により、HTPB-PUVネットワークのトポロジーを変更することができ、最終的なポリマーの再処理、自己修復、および溶接能力に貢献します .

光重合性イオンゲル

作用機序

Target of Action

Compounds of this class are often used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, it can be inferred that the compound indirectly influences the biochemical pathways associated with these substances.

Result of Action

The primary result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors, contributing to the production of a wide range of chemical products.

実験室実験の利点と制限

DFB has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is also relatively non-toxic. Additionally, it is a versatile compound that can be used in a variety of reactions. However, DFB does have some limitations. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions.

将来の方向性

DFB has a wide range of potential applications. It could be used in the synthesis of novel drugs and materials, as well as in the development of more efficient catalysts. Additionally, it could be used to develop new methods for the synthesis of complex organic molecules. Finally, it could be used to study the biochemical and physiological effects of boron-containing compounds.

Safety and Hazards

特性

IUPAC Name |

2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-9-11-16(12-10-15)22-13-14-7-5-6-8-17(14)21/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZWKPAJWCPRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

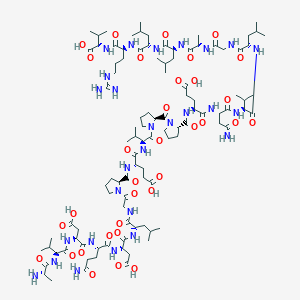

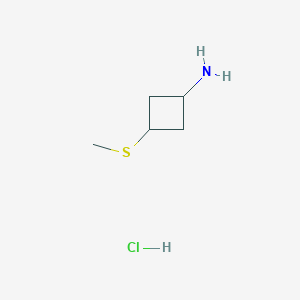

![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)

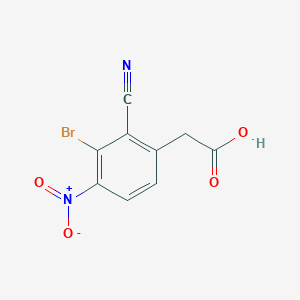

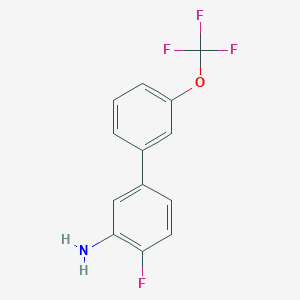

![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)

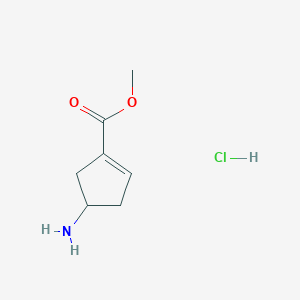

![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)